molecular formula C18H20N2OS B3902206 2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline

2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline

Cat. No.: B3902206
M. Wt: 312.4 g/mol
InChI Key: VRKFXGROTZJILS-KBPBESRZSA-N
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Description

Vince lactam is the commercial name given to the bicyclic molecule γ- lactam 2-azabicyclo[2.2.1]hept-5-en-3-one . This lactam is a versatile chemical intermediate used in organic and medicinal chemistry . It is used as a synthetic precursor for three drugs (approved or in clinical trials) .


Synthesis Analysis

Vince lactam is a versatile intermediate in the synthesis of carbocyclic nucleosides . It has been used in the preparation of various analogs of bredinin , in the synthesis of therapeutic drugs , and in the chemoenzymatic synthesis of carbovir .


Molecular Structure Analysis

The empirical formula of Vince lactam is C6H7NO . Its molecular weight is 109.13 .


Chemical Reactions Analysis

Vince lactam has been used in various chemical reactions, including the preparation of (3aS,4R,6R,6aR)-6-((methoxy-methoxy)methyl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-amine, a precursor of an analog of bredinin .


Physical and Chemical Properties Analysis

Vince lactam has a boiling point of 102-106 °C/0.25 mmHg and a melting point of 54-58 °C .

Mechanism of Action

While the mechanism of action of Vince lactam itself is not specified, it is used as a synthetic precursor for drugs, implying that its mechanism of action would be dependent on the specific drug it is used to create .

Safety and Hazards

Vince lactam is classified as Acute Tox. 4 Oral and Skin Sens. 1 . It has hazard statements H302 and H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction .

Properties

IUPAC Name

[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(thiophen-2-ylmethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c21-18(20-12-13-7-8-14(20)10-13)16-5-1-2-6-17(16)19-11-15-4-3-9-22-15/h1-6,9,13-14,19H,7-8,10-12H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKFXGROTZJILS-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3=CC=CC=C3NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@H]1CN2C(=O)C3=CC=CC=C3NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline
Reactant of Route 2
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2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-N-(2-thienylmethyl)aniline

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